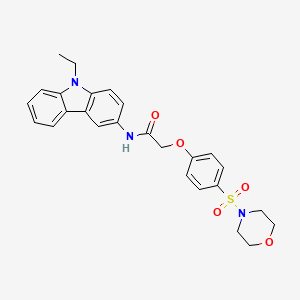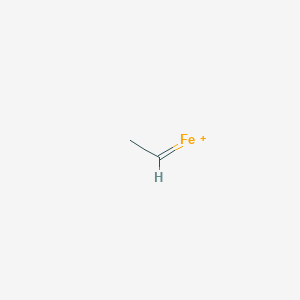
Ethylideneiron(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylideneiron(1+) is a chemical compound with the molecular formula C11H10Fe It is a type of organometallic compound where an ethylidene group is bonded to an iron atom
Preparation Methods
The synthesis of ethylideneiron(1+) typically involves the reaction of iron complexes with ethylidene precursors. One common method is the reaction of iron pentacarbonyl with ethylidene derivatives under controlled conditions. The reaction conditions often include specific temperatures, pressures, and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Ethylideneiron(1+) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of iron oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced iron complexes.
Substitution: Ethylideneiron(1+) can undergo substitution reactions where the ethylidene group is replaced by other ligands. Common reagents for these reactions include halides and phosphines.
Addition: The compound can participate in addition reactions with various organic and inorganic molecules, forming new organometallic complexes.
Scientific Research Applications
Ethylideneiron(1+) has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Biology: Research is ongoing to explore its potential as a bioinorganic model compound to study iron-containing enzymes and proteins.
Medicine: There is interest in its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Ethylideneiron(1+) is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which ethylideneiron(1+) exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can coordinate with different ligands, facilitating various chemical transformations. The pathways involved often include electron transfer processes, coordination chemistry, and catalytic cycles that enable the compound to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Ethylideneiron(1+) can be compared with other similar organometallic compounds, such as:
Methylideneiron(1+): Similar in structure but with a methylidene group instead of an ethylidene group.
Ethylidenechromium(1+): Contains chromium instead of iron, leading to different chemical properties and reactivity.
Ethylideneiron(2+): A different oxidation state of iron, which affects its reactivity and applications.
Properties
CAS No. |
678992-66-0 |
|---|---|
Molecular Formula |
C2H4Fe+ |
Molecular Weight |
83.90 g/mol |
IUPAC Name |
ethylideneiron(1+) |
InChI |
InChI=1S/C2H4.Fe/c1-2;/h1H,2H3;/q;+1 |
InChI Key |
YUDLVYBEURVJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC=[Fe+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


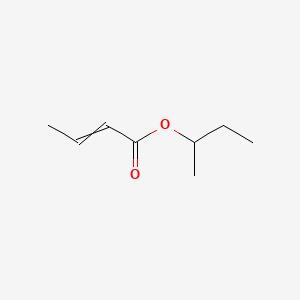
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
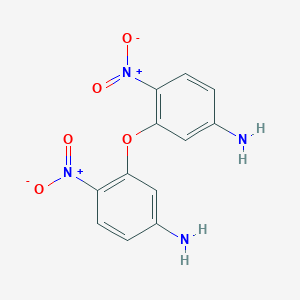
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)
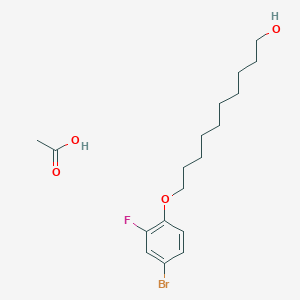

methanone](/img/structure/B12517827.png)
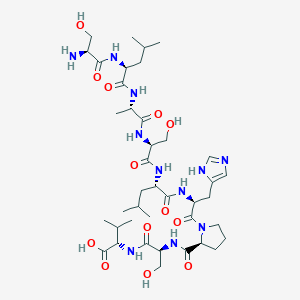
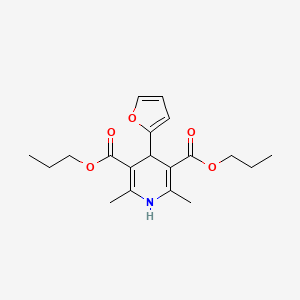

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
